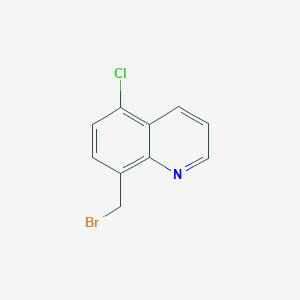
8-(Bromomethyl)-5-chloroquinoline
Descripción general
Descripción
The compound "8-(Bromomethyl)-5-chloroquinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromomethyl and chloro groups on the quinoline core structure suggests that this compound could be useful for further chemical modifications and might exhibit interesting chemical and physical properties.
Synthesis Analysis
The synthesis of halogenated quinoline derivatives has been explored in several studies. For instance, the synthesis of 5-halo-8-methylquinolines, which are structurally related to "8-(Bromomethyl)-5-chloroquinoline," was achieved by bromination with N-bromosuccinimide, as described in one study . Another related synthesis involved the preparation of 8-methylquinoline-5-carboxylic acid, which was then brominated in the side chain to introduce bromomethyl groups . These methods could potentially be adapted for the synthesis of "8-(Bromomethyl)-5-chloroquinoline."
Molecular Structure Analysis
The molecular structure of quinoline derivatives can significantly influence their chemical and physical properties. For example, the molecular structures of 8-hydroxyquinoline derivatives were determined by single-crystal X-ray diffraction, revealing the impact of substituents on the overall configuration of the molecules . Similarly, the structure of 7-bromoquinolin-8-ol was analyzed, showing intermolecular and weak intramolecular hydrogen bonds . These studies highlight the importance of molecular structure in understanding the behavior of quinoline compounds.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions due to the reactivity of their substituents. The aromatic chlorination and iodination of 8-methylquinoline have been studied, leading to the formation of 5-halo-8-methylquinolines . Additionally, the reactivity of halogenated quinolines with other reagents can lead to the formation of bifunctional derivatives, as demonstrated in the synthesis of derivatives of 8-methylquinoline-5-carboxylic acid . These reactions are crucial for the further functionalization of quinoline compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Comparative vibrational spectroscopic studies have been conducted on halogenated 8-hydroxyquinolines to understand the effects of different halogens on the vibrational frequencies . Additionally, the electronic properties, such as HOMO-LUMO energies, have been analyzed using Density Functional Theory (DFT) calculations, providing insights into the charge transfer within the molecules . These properties are essential for predicting the behavior of quinoline derivatives in various environments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
8-(Bromomethyl)-5-chloroquinoline, a derivative of quinoline, has various applications in chemical synthesis. Research demonstrates the synthesis of 5-halo-8-methylquinolines, including 5-chloro-8-methylquinoline, which were converted to corresponding 5-halo-8-(bromomethyl)quinolines by bromination (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983). These processes are fundamental for the development of various organic compounds and have potential applications in medicinal chemistry and drug development.
Applications in Drug Synthesis
8-(Bromomethyl)-5-chloroquinoline plays a key role as an intermediate in the synthesis of certain anti-cancer drugs. A study describes the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a crucial intermediate for anti-cancer drugs that inhibit thymidylate synthase (Sheng-li, 2004). This highlights the compound's importance in pharmaceutical research, particularly in the field of oncology.
Analytical Techniques
The compound is also significant in analytical chemistry. A study developed a thin layer chromatography (TLC) method for identifying and quantifying 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, closely related compounds (Pavithra et al., 2011). These techniques are vital for quality control in pharmaceuticals, ensuring the purity and concentration of active ingredients in drug formulations.
Corrosion Inhibition Studies
In materials science, derivatives of 8-hydroxyquinoline, which are structurally related to 8-(Bromomethyl)-5-chloroquinoline, have been studied for their corrosion inhibition properties. Research on 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline revealed their potential as corrosion inhibitors for metals in acidic environments (Rbaa et al., 2018). This suggests that derivatives of 8-(Bromomethyl)-5-chloroquinoline may also have applications in protecting materials from corrosion.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(bromomethyl)-5-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXCAZDTKZDBLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522381 | |
| Record name | 8-(Bromomethyl)-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)-5-chloroquinoline | |
CAS RN |
88474-19-5 | |
| Record name | 8-(Bromomethyl)-5-chloroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88474-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Bromomethyl)-5-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



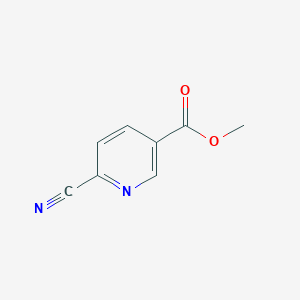
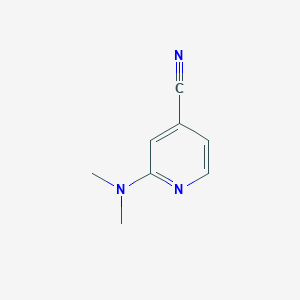
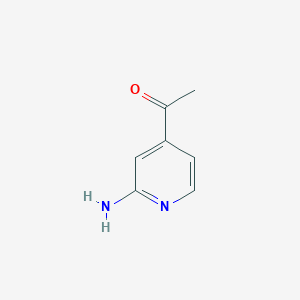
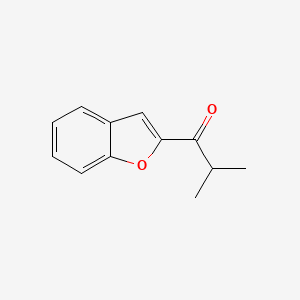



![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)
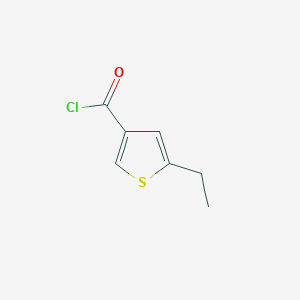

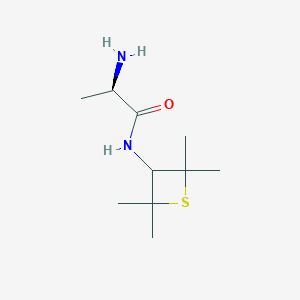
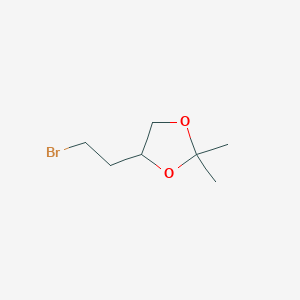

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)